2-Chloro-1,10-phenanthroline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,10-phenanthroline hydrochloride is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its role as a ligand in coordination chemistry, forming stable complexes with various metal ions. It is widely used in scientific research due to its unique chemical properties and versatility .
Preparation Methods
The synthesis of 2-Chloro-1,10-phenanthroline hydrochloride typically involves the chlorination of 1,10-phenanthroline. One common method includes the oxidation of 1,10-phenanthroline to 1-methyl-1,10-phenanthrolin-4(1H)-one, followed by its reaction with phosphoryl halides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-1,10-phenanthroline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coordination Reactions: As a ligand, it forms complexes with metal ions, which can be used in various catalytic processes.
Oxidation and Reduction Reactions: It can undergo redox reactions, often used in analytical chemistry for the determination of metal ions.
Common reagents used in these reactions include phosphoryl halides for chlorination and various metal salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1,10-phenanthroline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1,10-phenanthroline hydrochloride primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
2-Chloro-1,10-phenanthroline hydrochloride is similar to other halogenated derivatives of 1,10-phenanthroline, such as 2-bromo-1,10-phenanthroline and 2,9-dichloro-1,10-phenanthroline . its unique properties, such as the specific reactivity of the chlorine atom, make it distinct. Compared to 2,2’-bipyridine and phenanthrene, this compound offers stronger coordination with metal ions and different electronic properties .
Properties
Molecular Formula |
C12H8Cl2N2 |
---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
2-chloro-1,10-phenanthroline;hydrochloride |
InChI |
InChI=1S/C12H7ClN2.ClH/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10;/h1-7H;1H |
InChI Key |
UYRUSASMIPYBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)Cl)N=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.